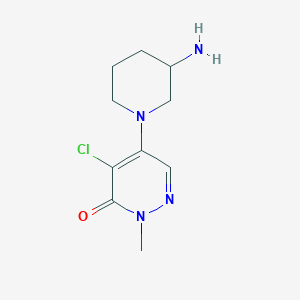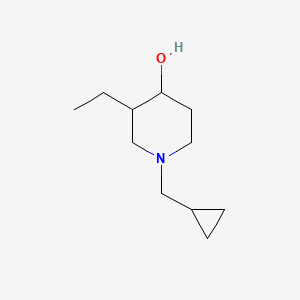
1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol
Overview
Description
1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol, also known as 1-(3-Fluorobenzyl)-3-methylpiperidine, is an organic compound with a molecular formula of C11H17FN2O. It is a colorless solid that is insoluble in water and soluble in most organic solvents. It has a boiling point of 294-297°C and a melting point of 84-86°C. It is a synthetic compound that is used in various scientific and industrial applications.
Scientific Research Applications
Synthesis and Chemical Properties
18F-Labeling of Nonpeptide CCR1 Antagonist : The synthesis of a potent nonpeptide CCR1 antagonist, involving 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol, is achieved through a module-assisted two-step one-pot procedure. This process includes the reductive amination of 4-[18F]fluorobenzaldehyde with a piperazine derivative and sodium cyanoborohydride. The resultant product, [18F]4, shows radiochemical purity over 95%, with specific radioactivity in the range of 59–226 GBq/µmol (Mäding et al., 2006).
Enantioselective Synthesis for Medicinal Chemistry : The enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a valuable building block in medicinal chemistry, involves the use of a modified cinchona alkaloid catalyst. This method yields enantiopure piperidinols, which are crucial for medicinal applications (Shaw et al., 2013).
Asymmetric Bis(arylidene)piperidin-4-one Derivatives : The creation of asymmetric 3,5-Bis(arylidene)piperidin-4-one derivatives, which exhibit significant antitumor activity, is facilitated by Claisen-Schmidt condensation. These compounds have been characterized by NMR, FT-IR spectroscopies, and elemental analysis (Yao et al., 2018).
Biological and Pharmacological Research
HIV Integrase Inhibitors Studies : 19F-nuclear magnetic resonance (NMR) has been utilized to support the development of HIV integrase inhibitors. Compounds like N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide demonstrate significant inhibition of HIV-integrase-catalyzed strand transfer process, indicating their potential as antiviral agents (Monteagudo et al., 2007).
Anticorrosive Properties of Ionic Liquids : The ionic liquid 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide demonstrates high inhibition efficiency against corrosion of mild steel in acidic environments. This finding is supported by electrochemical methods and computational descriptors, highlighting its potential as a corrosion inhibitor (Bhaskaran et al., 2019).
NMDA Receptor Antagonists : A benzylpiperidine analogue, including a fluorobenzyl component, has been identified as a potent chemical lead with activity at the NR1A/2B receptor. This compound demonstrates promise in neurological applications, particularly related to NMDA receptor antagonism (Kornberg et al., 2004).
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10-8-15(6-5-13(10)16)9-11-3-2-4-12(14)7-11/h2-4,7,10,13,16H,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUWBLRZNMXLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1475253.png)






